

# YX-2-107 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

## Introduction

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a bifunctional molecule, YX-2-107 recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This mechanism of action differs from traditional kinase inhibitors, which only block the enzymatic activity of their targets.[5] By inducing the degradation of the entire CDK6 protein, YX-2-107 can overcome resistance mechanisms associated with kinase inhibitor therapies and address both kinase-dependent and - independent functions of CDK6.[4][5][7]

Preclinical studies have demonstrated the efficacy of YX-2-107 in mouse models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a hematologic malignancy where CDK6 expression is a key dependency.[1][8][9] These application notes provide a summary of the reported in vivo dosages, pharmacokinetic data, and detailed experimental protocols for the use of YX-2-107 in mouse models.

### **Data Presentation**

# Table 1: YX-2-107 In Vivo Efficacy Study Dosages in Mouse Models



| Mouse<br>Model                                    | Dosage              | Administr<br>ation<br>Route | Dosing<br>Schedule                                               | Study<br>Duration          | Key<br>Findings                                                                               | Referenc<br>e |
|---------------------------------------------------|---------------------|-----------------------------|------------------------------------------------------------------|----------------------------|-----------------------------------------------------------------------------------------------|---------------|
| Ph+ ALL<br>Xenograft<br>(NRG-<br>SGM3<br>mice)    | 150 mg/kg           | Intraperiton<br>eal (i.p.)  | Once daily                                                       | 3<br>consecutiv<br>e days  | Pharmacol ogically active in suppressin g Ph+ ALL proliferatio n.[1][2]                       | [1][2]        |
| Ph+ ALL<br>Xenograft<br>(NSG<br>mice)             | 125 or 150<br>mg/kg | Intraperiton<br>eal (i.p.)  | Once daily<br>or twice<br>daily (half-<br>dose per<br>injection) | 10<br>consecutiv<br>e days | As effective as palbociclib in suppressin g peripheral blood leukemia burden.[8]              | [8]           |
| TKI- resistant Ph+ ALL Xenograft (NRG- SGM3 mice) | 25 mg/kg            | Intraperiton<br>eal (i.p.)  | Twice daily                                                      | 20<br>consecutiv<br>e days | More effective than palbociclib in suppressin g in vivo growth of TKI- resistant Ph+ ALL. [8] | [8]           |
| TKI-<br>resistant<br>Ph+ ALL                      | 50 mg/kg            | Intraperiton eal (i.p.)     | Twice daily                                                      | 20<br>consecutiv<br>e days | More<br>effective<br>than                                                                     | [8]           |



| Xenograft | palbociclib |
|-----------|-------------|
| (NRG-     | in          |
| SGM3      | suppressin  |
| mice)     | g in vivo   |
|           | growth of   |
|           | TKI-        |
|           | resistant   |
|           | Ph+ ALL.    |
|           | [8]         |

# Table 2: YX-2-107 Pharmacokinetic Profile in Mice

| Mouse<br>Strain | Dosage   | Adminis<br>tration<br>Route   | Cmax   | Time to<br>Cmax  | Clearan<br>ce                                     | Half-life | Referen<br>ce       |
|-----------------|----------|-------------------------------|--------|------------------|---------------------------------------------------|-----------|---------------------|
| C57BL/6j        | 10 mg/kg | Intraperit<br>oneal<br>(i.p.) | 741 nM | Not<br>Specified | Cleared<br>from<br>plasma<br>after 4<br>hours.[1] | ~1 hour   | [1][2][3]<br>[4][8] |

Table 3: YX-2-107 Toxicity Evaluation in Mice

| Mouse<br>Strain | Dosage    | Administr<br>ation<br>Route | Dosing<br>Schedule | Study<br>Duration          | Observati<br>ons                                                                        | Referenc<br>e |
|-----------------|-----------|-----------------------------|--------------------|----------------------------|-----------------------------------------------------------------------------------------|---------------|
| C57BL/6j        | 150 mg/kg | Intraperiton<br>eal (i.p.)  | Once daily         | 10<br>consecutiv<br>e days | No signs of distress or weight loss. Did not perturb normal mouse hematopoi esis.[5][8] | [5][8]        |



# Experimental Protocols Protocol 1: In Vivo Efficacy Study in a Ph+ ALL Xenograft Mouse Model

Objective: To evaluate the anti-leukemic activity of **YX-2-107** in a patient-derived or cell linederived Ph+ ALL xenograft mouse model.

#### Materials:

- YX-2-107
- Vehicle control (e.g., Kolliphor/PBS/DMSO 20:70:10 suspension)[8]
- Immunodeficient mice (e.g., NSG or NRG-SGM3)
- Ph+ ALL cells (patient-derived or cell line)
- Sterile PBS
- Syringes and needles for injection
- Calipers for tumor measurement (if applicable)
- Flow cytometer and relevant antibodies (e.g., CD19, CD10) for leukemia burden assessment

#### Procedure:

- Cell Preparation and Implantation:
  - Culture Ph+ ALL cells under appropriate conditions.
  - Resuspend the required number of cells in sterile PBS.
  - Inject the cells into the tail vein of immunodeficient mice.
- Animal Acclimatization and Monitoring:
  - Allow mice to acclimatize for a specified period.



- o Monitor mice regularly for signs of tumor engraftment and overall health.
- Treatment Initiation:
  - Once leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize mice into treatment and control groups.[8]
  - Prepare **YX-2-107** in the appropriate vehicle at the desired concentration.
  - Administer YX-2-107 or vehicle control via intraperitoneal injection according to the dosing schedule (e.g., 150 mg/kg, once daily).[1][2][8]
- · Monitoring Leukemia Burden:
  - Collect peripheral blood samples at regular intervals.
  - Use flow cytometry to determine the percentage of leukemic cells (e.g., CD19+CD10+).[8]
- · Endpoint and Tissue Collection:
  - At the end of the study, euthanize mice according to institutional guidelines.
  - Collect bone marrow and peripheral blood for further analysis (e.g., cell cycle analysis, Western blot).[8]

## Protocol 2: Pharmacokinetic Study of YX-2-107 in Mice

Objective: To determine the pharmacokinetic profile of **YX-2-107** in mice.

#### Materials:

- YX-2-107
- Vehicle control
- C57BL/6j mice
- Syringes and needles for injection



- Blood collection supplies (e.g., EDTA tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

#### Procedure:

- Dosing:
  - Administer a single dose of YX-2-107 (e.g., 10 mg/kg) via intraperitoneal injection to a cohort of mice.[1][2][3][8]
- · Blood Sampling:
  - Collect blood samples from a subset of mice at various time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Preparation:
  - Centrifuge the blood samples to separate the plasma.
  - Store plasma samples at -80°C until analysis.
- Bioanalysis:
  - Quantify the concentration of YX-2-107 in the plasma samples using a validated LC-MS/MS method.
- Data Analysis:
  - o Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

# **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.





Click to download full resolution via product page

Caption: General experimental workflow for an in vivo efficacy study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YX-2-107 | CDK | TargetMol [targetmol.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YX-2-107 Application Notes and Protocols for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821831#yx-2-107-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com